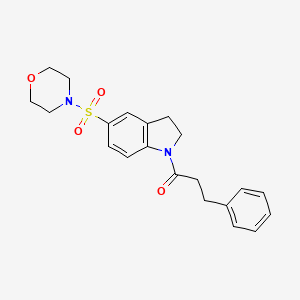

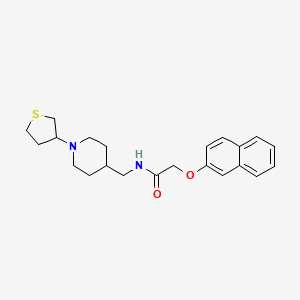

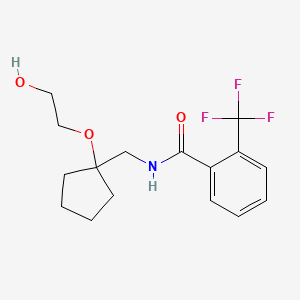

1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary greatly depending on the specific derivative and the conditions under which the reaction is carried out .

Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties can vary greatly depending on the specific derivative.

Applications De Recherche Scientifique

Pharmacological Potential and Chemical Insights

Behavioral Pharmacology of Related Compounds : A study on AR-A000002, a selective 5-hydroxytryptamine1B antagonist, demonstrates the potential of specific chemical compounds in modulating neurotransmitter systems, suggesting applications in anxiety and affective disorders treatment (Hudzik et al., 2003) Behavioral Pharmacology of AR-A000002.

Antioxidant and Therapeutic Roles of Phenolic Compounds : Chlorogenic Acid (CGA) showcases the multifaceted roles of phenolic compounds in offering antioxidant, anti-inflammatory, and therapeutic benefits across various metabolic disorders, indicating the broad potential of structurally related compounds in health applications (Naveed et al., 2018) Chlorogenic Acid: A Pharmacological Review.

Gene Function Inhibition with Morpholino Oligos : Research on morpholino oligos highlights their utility in gene function studies across different organisms, providing a methodological basis for investigating the genetic implications of related chemical compounds (Heasman, 2002) Morpholino Oligos: Making Sense of Antisense?.

Understanding Serotonergic Activity : The study of MDMA's effects on cerebral dopaminergic, serotonergic, and cholinergic neurons underlines the importance of understanding how similar compounds can impact neurotransmitter systems, providing insights into potential psychiatric and neurochemical applications (Gudelsky & Yamamoto, 2008) Actions of MDMA on Neurotransmitter Systems.

Antioxidant Activity Determination Methods : A review on analytical methods for determining antioxidant activity showcases the importance of evaluating the antioxidant properties of chemical compounds, relevant for assessing the potential health benefits of compounds like "1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one" (Munteanu & Apetrei, 2021) Analytical Methods for Antioxidant Activity.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21(9-6-17-4-2-1-3-5-17)23-11-10-18-16-19(7-8-20(18)23)28(25,26)22-12-14-27-15-13-22/h1-5,7-8,16H,6,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBZATDFPJDSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)

![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)

![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)